Home > Products > Screening Compounds P98845 > 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide -

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide

Catalog Number: EVT-3901989
CAS Number:
Molecular Formula: C23H29N3O4
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CP-724,714 (2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide)

Compound Description: CP-724,714 is an anticancer drug that was withdrawn from clinical trials due to hepatotoxicity. It is metabolized by both cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO) in the human liver. []

Relevance: While CP-724,714 does not share the exact core structure of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide, both compounds contain a substituted pyridine ring linked to a benzamide through a variety of linkers. This suggests a potential shared mechanism of action or metabolic pathway for both compounds, particularly concerning their interaction with CYPs and AO. []

LY-334370 (4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide)

Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. It has been investigated for its potential to promote mitochondrial biogenesis and recovery from acute kidney injury. [, ]

Relevance: LY-334370 and 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide share the key structural elements of a substituted piperidine ring directly connected to a benzamide moiety. This structural similarity indicates that both compounds might interact with similar biological targets, although their specific binding affinities and downstream effects may differ. [, ]

LY-344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide)

Compound Description: LY-344864 is another selective agonist of the 5-HT1F receptor. Like LY-334370, it has also shown promise in promoting mitochondrial biogenesis and aiding in recovery from acute kidney injury. []

Relevance: LY-344864 shares a close structural resemblance to LY-334370 and, by extension, to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide. This similarity lies in the presence of a substituted piperidine ring (although within a larger cyclic system in LY-344864) directly linked to a benzamide moiety. This structural parallel suggests a potential for similar biological activities, particularly concerning their interaction with 5-HT receptors, despite variations in their specific substituents. []

Imanitib mesylate (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl] benzamide methanesulphonate)

Compound Description: Imanitib mesylate is a widely used anticancer drug, specifically a tyrosine kinase inhibitor. It is used in the treatment of various cancers, including chronic myeloid leukemia. []

Relevance: Imanitib mesylate and 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide both share a core structure consisting of a substituted pyridine ring connected to a benzamide moiety. Despite differences in linker structures and additional substituents, this similarity points to a potential for shared biological targets, especially kinases, and highlights the importance of these structural motifs in medicinal chemistry. []

CHMFL-ABL/KIT-155 (4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activities against certain cancer cell lines and has demonstrated promising results in preclinical models of chronic myeloid leukemia and gastrointestinal stromal tumors. []

Relevance: CHMFL-ABL/KIT-155 and 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide both feature a piperidine ring linked to a benzamide moiety, although through different substitution patterns. Furthermore, CHMFL-ABL/KIT-155 incorporates a nicotinamide group, which is structurally similar to the methyl-pyridinyl group in the target compound. This structural resemblance highlights the potential for these compounds to share similar binding sites on kinases and reinforces the significance of these structural elements in kinase inhibitor development. []

ABT-670 (3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide)

Compound Description: ABT-670 is a potent and orally bioavailable dopamine D4 agonist. It was developed as a potential treatment for erectile dysfunction and demonstrated good pharmacokinetic properties in preclinical studies. []

Relevance: ABT-670 and 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide share a central benzamide group. Additionally, both compounds feature a nitrogen-containing heterocycle (a substituted pyridine in the target compound and an N-oxy-bipyridine in ABT-670) connected to the benzamide through a methylene linker. This structural analogy indicates that despite variations in the heterocyclic ring system, both compounds could potentially interact with similar receptor families, such as dopamine or serotonin receptors, highlighting the versatility of these structural motifs in drug design. []

Properties

Product Name

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3-methyl-4-pyridinyl)methyl]benzamide

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(3-methylpyridin-4-yl)methyl]benzamide

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H29N3O4/c1-17-15-24-11-7-19(17)16-25-23(28)18-3-5-20(6-4-18)30-21-8-12-26(13-9-21)22(27)10-14-29-2/h3-7,11,15,21H,8-10,12-14,16H2,1-2H3,(H,25,28)

InChI Key

ZQYKXAINBGZWAK-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.